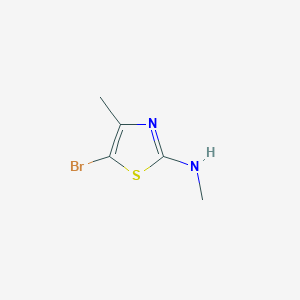

5-bromo-N,4-dimethyl-1,3-thiazol-2-amine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

5-bromo-N,4-dimethyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN2S/c1-3-4(6)9-5(7-2)8-3/h1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDYYDCHMCLJPMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic Characterization and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton (¹H) NMR analysis provides detailed information about the number, environment, and connectivity of hydrogen atoms within the molecule. The ¹H-NMR spectrum of 5-bromo-N,4-dimethyl-1,3-thiazol-2-amine, with CAS Number 878890-10-9, displays distinct signals corresponding to the different types of protons present. popebiotech.com

Analysis of the spectrum reveals three primary signals:

A broad singlet in the region of 5.5-6.0 ppm, which is attributed to the amine proton (N-H). The broadness of this peak is characteristic of protons attached to nitrogen due to quadrupole broadening and potential hydrogen exchange.

A singlet integrating to three protons observed around 3.0 ppm. This signal corresponds to the protons of the N-methyl (N-CH₃) group.

A singlet integrating to three protons found further upfield, typically around 2.3 ppm. This peak is assigned to the protons of the methyl group attached to the thiazole (B1198619) ring at position 4 (C4-CH₃).

The absence of a proton signal on the thiazole ring itself is consistent with the substitution pattern, where positions 2, 4, and 5 are all substituted with non-proton groups (an amino group, a methyl group, and a bromine atom, respectively).

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ~5.7 | Singlet (broad) | 1H | N-H |

| ~3.0 | Singlet | 3H | N-CH₃ |

| ~2.3 | Singlet | 3H | C4-CH₃ |

Data interpreted from the referenced spectrum image. popebiotech.com

While specific experimental data for the ¹³C-NMR of this compound is not widely published, the expected chemical shifts can be predicted based on the electronic environment of each carbon atom. A proton-decoupled ¹³C-NMR spectrum would be expected to show five distinct signals, corresponding to the five carbon atoms in the molecule.

The predicted assignments are as follows:

C2 (Thiazole Ring): This carbon, bonded to two nitrogen atoms (one endocyclic, one exocyclic), is expected to be the most deshielded of the ring carbons, with a chemical shift likely appearing in the 165-175 ppm range.

C4 (Thiazole Ring): The carbon atom at position 4, substituted with a methyl group, would likely resonate in the 140-150 ppm region.

C5 (Thiazole Ring): The carbon bearing the bromine atom is expected to appear at a significantly higher field (more shielded) compared to an unsubstituted carbon, typically in the 95-105 ppm range, due to the heavy atom effect of bromine.

N-CH₃: The carbon of the N-methyl group is anticipated to have a chemical shift in the 30-40 ppm range.

C4-CH₃: The carbon of the methyl group at position 4 would likely appear in the 10-20 ppm range.

| Carbon Atom | Predicted Chemical Shift (δ ppm) |

| C2 | 165 - 175 |

| C4 | 140 - 150 |

| C5 | 95 - 105 |

| N-CH₃ | 30 - 40 |

| C4-CH₃ | 10 - 20 |

Note: The above data is predictive and based on general ¹³C-NMR chemical shift theory.

Nitrogen-15 (¹⁵N) NMR spectroscopy can provide direct information about the electronic environment of the nitrogen atoms within the thiazole ring and the exocyclic amino group. However, published ¹⁵N-NMR studies specifically for this compound are not readily found in scientific literature, reflecting the more specialized nature of this technique.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. Although a specific experimental spectrum for this compound is not available, the key characteristic absorption bands can be predicted from its structure.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3200 - 3400 | N-H Stretch | Secondary Amine (N-H) |

| 2900 - 3000 | C-H Stretch | Methyl (CH₃) |

| 1620 - 1650 | C=N Stretch | Thiazole Ring |

| 1500 - 1580 | N-H Bend | Secondary Amine (N-H) |

| 1350 - 1450 | C-N Stretch | Aromatic Amine |

| 500 - 600 | C-Br Stretch | Bromoalkene |

Note: The above data is predictive and based on characteristic IR absorption frequencies for the respective functional groups.

The spectrum would be expected to show a distinct, medium-intensity peak for the N-H stretch of the secondary amine. The C-H stretching vibrations of the two methyl groups would appear just below 3000 cm⁻¹. The characteristic stretching of the C=N bond within the thiazole ring and the C-N bond of the amino group would also be present. Finally, a lower frequency absorption corresponding to the C-Br stretch would confirm the presence of the bromine atom.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight and valuable structural information from the fragmentation pattern of the molecule. The molecular formula of the compound is C₅H₇BrN₂S, leading to a calculated molecular weight of approximately 207.09 g/mol . popebiotech.com

Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 natural abundance, the molecular ion peak (M⁺) in the mass spectrum would appear as a characteristic doublet (an M⁺ peak and an M+2 peak) of almost equal intensity, separated by 2 m/z units.

| Ion | Predicted m/z | Description |

| [M]⁺ | ~206 | Molecular ion with ⁷⁹Br isotope |

| [M+2]⁺ | ~208 | Molecular ion with ⁸¹Br isotope |

| [M-CH₃]⁺ | ~191/193 | Loss of a methyl group |

| [M-Br]⁺ | ~127 | Loss of a bromine radical |

Note: The above data is predictive and based on the compound's structure and isotopic abundances.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

Ultraviolet-Visible (UV-Vis) spectroscopy provides information on the electronic transitions within a molecule. Molecules containing π-systems and heteroatoms with non-bonding electrons, such as this compound, exhibit characteristic absorptions in the UV-Vis region. The thiazole ring is an aromatic heterocycle, which would be expected to undergo π → π* transitions. The presence of the nitrogen and sulfur heteroatoms with lone pairs of electrons also allows for n → π* transitions. The specific wavelengths of maximum absorbance (λmax) are influenced by the substituents on the ring. While specific experimental UV-Vis data for this compound is not documented in major databases, its spectrum is expected to show absorptions characteristic of a substituted aminothiazole system.

X-ray Crystallography for Three-Dimensional Structural Determination

Following a comprehensive search of scientific literature and structural databases, no specific X-ray crystallographic data for the compound this compound was found. The determination of crystal structures through single-crystal X-ray diffraction is an empirical process that requires the synthesis of the compound and the growth of high-quality crystals suitable for analysis.

As of this writing, published studies detailing the three-dimensional structure, unit cell parameters, intermolecular interactions, and conformational analysis of this compound are not available. Therefore, the following subsections cannot be completed with the required detailed research findings and data tables.

Crystal Data and Unit Cell Parameters

Information regarding the crystal system, space group, and the dimensions of the unit cell (a, b, c, α, β, γ) for this compound has not been reported in the accessible scientific literature.

Intermolecular Interactions and Hydrogen Bonding Networks

A detailed analysis of the intermolecular forces, such as hydrogen bonds, halogen bonds, or π-π stacking, is contingent on the availability of a solved crystal structure. Without this primary data for this compound, a description of its hydrogen bonding networks and other crystal packing interactions cannot be provided.

Conformational Analysis and Dihedral Angles

The specific conformation of the molecule in the solid state, including critical dihedral angles between the thiazole ring and its substituents, remains undetermined. This information is derived directly from X-ray crystallographic analysis, which has not been published for this specific compound.

Theoretical and Computational Studies

Density Functional Theory (DFT) Calculations and Molecular Geometry Optimization

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is employed to determine the optimized molecular geometry, corresponding to the lowest energy conformation of the molecule. For 5-bromo-N,4-dimethyl-1,3-thiazol-2-amine, DFT calculations, often using a basis set like B3LYP/6-311++G(d,p), would be performed to predict its three-dimensional structure. irjweb.com

The calculations would reveal key structural parameters, including bond lengths, bond angles, and dihedral angles. The thiazole (B1198619) ring, a five-membered heterocycle containing sulfur and nitrogen, is expected to be largely planar due to its aromatic character. irjweb.com The bromine atom at position 5, the methyl group at position 4, and the N-methylamino group at position 2 will have specific spatial orientations relative to this ring. The optimization process seeks the most stable arrangement of these atoms, providing a foundational understanding of the molecule's shape and steric properties.

The electronic properties of a molecule are crucial for understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. asianpubs.org The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. irjweb.com

A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap indicates that a molecule is more reactive. For 2-aminothiazole (B372263) derivatives, substituents can significantly influence this gap. Electron-withdrawing groups like bromine can affect the electronic distribution and the energy levels of the frontier orbitals. DFT calculations can precisely compute these energy values. While specific data for this compound is not available, studies on analogous compounds provide representative values. For instance, a parent 2-aminothiazole was found to have an energy gap of 5.805 eV, which increased to 6.089 eV upon bromo substitution, suggesting a slight increase in stability. researchgate.net

| Parameter | Representative Value (eV) | Significance |

|---|---|---|

| HOMO Energy | ~ -6.0 to -6.5 | Electron-donating capacity |

| LUMO Energy | ~ -0.5 to -1.0 | Electron-accepting capacity |

| Energy Gap (ΔE) | ~ 5.0 to 6.1 | Chemical reactivity and kinetic stability |

Mulliken charge population analysis is a method for estimating partial atomic charges, providing insight into the electronic distribution across a molecule. chemrxiv.org This analysis helps identify electrophilic (electron-poor) and nucleophilic (electron-rich) sites, which is fundamental to predicting how the molecule will interact with other reagents or biological targets. irjweb.com

In this compound, the electronegative nitrogen, sulfur, and bromine atoms are expected to influence the charge distribution significantly. The nitrogen atoms and the sulfur atom in the thiazole ring typically exhibit negative charges, making them potential sites for interaction with positively charged species. irjweb.com The carbon atom attached to the bromine (C5) and the carbon in the amino group (C2) are also key sites whose charge will determine reactivity. Such calculations are vital for understanding the molecule's electrostatic potential and its role in non-covalent interactions like hydrogen bonding.

| Atom/Group | Expected Mulliken Charge (a.u.) | Chemical Implication |

|---|---|---|

| S1 (Thiazole Ring) | Slightly Positive | Potential for nucleophilic attack |

| N3 (Thiazole Ring) | Negative | Potential hydrogen bond acceptor |

| N (Amino Group) | Negative | Potential hydrogen bond donor/acceptor |

| C5 (Attached to Br) | Slightly Positive | Site for potential nucleophilic attack |

| Br | Negative | Electron-withdrawing, affects ring electronics |

Molecular Docking Simulations and Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. jocpr.comasianpubs.org This method is instrumental in drug discovery for screening virtual libraries of compounds against a specific biological target and for understanding the molecular basis of their interaction.

For this compound, docking simulations would be performed against a relevant protein target to predict its binding affinity and mode. The 2-aminothiazole scaffold is a known "privileged structure" found in inhibitors of various enzymes, such as kinases and bacterial proteins. nih.govcdnsciencepub.com The simulation places the ligand into the binding site of the protein and calculates a "docking score," which estimates the binding free energy. Lower (more negative) scores generally indicate stronger binding. jocpr.com The analysis also reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and amino acid residues in the protein's active site. researchgate.net

| Protein Target Class (Example) | Representative Binding Energy (kcal/mol) | Key Interacting Residues (Example) |

|---|---|---|

| Protein Kinase (e.g., Aurora Kinase) | -7.0 to -9.0 | Alanine, Leucine, Lysine |

| Bacterial Enzyme (e.g., DNA Gyrase) | -6.5 to -8.5 | Aspartate, Arginine, Glycine |

| Lipase B | -8.0 to -8.5 | Arginine, Glycine |

Molecular Dynamics Simulations for Binding Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movements of atoms and molecules over time, providing insights into the stability and conformational changes of the ligand-protein complex in a simulated physiological environment. nih.govplos.org

An MD simulation of the this compound-protein complex, obtained from docking, would be run for a duration typically ranging from nanoseconds to microseconds. Key parameters such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are monitored. A stable RMSD value over the simulation time suggests that the ligand remains securely bound in the active site. nih.gov Additionally, Root Mean Square Fluctuation (RMSF) analysis can identify which parts of the protein and ligand are flexible or rigid. nih.gov These simulations are crucial for validating docking results and confirming the stability of the predicted binding mode. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. jocpr.comnih.gov To build a QSAR model for a class of compounds like 2-aminothiazole derivatives, a dataset of molecules with known activities (e.g., inhibitory concentrations) is required. tandfonline.com

For this dataset, various molecular descriptors—numerical values that characterize the chemical structure, such as electronic (e.g., atomic charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) properties—are calculated. tandfonline.com Statistical methods are then used to create an equation that correlates these descriptors with the observed activity. nih.gov Although a QSAR model cannot be built for a single compound, this compound could be included in a larger set of thiazole derivatives to develop a model. Such a model could then be used to predict the activity of new, unsynthesized derivatives and guide the design of more potent compounds. excli.de

Pharmacokinetic and Pharmacodynamic Modeling (ADME Prediction)

In the process of drug development, it is critical to assess the pharmacokinetic properties of a compound, which are often summarized by the acronym ADME: Absorption, Distribution, Metabolism, and Excretion. In silico ADME prediction models are widely used to evaluate the drug-likeness of a molecule early in the discovery pipeline, helping to identify candidates with favorable profiles and avoid costly failures later on. nih.govnih.gov

For this compound, various parameters would be computationally predicted. These include physicochemical properties related to absorption, such as molecular weight, logP (lipophilicity), and topological polar surface area (TPSA). nih.govnih.gov Models also predict compliance with established drug-likeness guidelines like Lipinski's Rule of Five. mdpi.com Other predicted properties can include human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, and potential interactions with metabolic enzymes like cytochrome P450. mdpi.com

| ADME Parameter | Predicted Value/Compliance | Significance |

|---|---|---|

| Molecular Weight | ~236 g/mol | Complies with Lipinski's Rule (<500) |

| logP (Lipophilicity) | ~2.5 - 3.0 | Complies with Lipinski's Rule (<5) |

| Hydrogen Bond Donors | 1 | Complies with Lipinski's Rule (≤5) |

| Hydrogen Bond Acceptors | 2 | Complies with Lipinski's Rule (≤10) |

| Human Intestinal Absorption (HIA) | High | Good potential for oral absorption |

| Blood-Brain Barrier (BBB) Permeation | Predicted to be permeable | Potential for CNS activity |

Investigation of Biological Activities and Mechanisms of Action

Antimicrobial Research and Mechanisms of Action

Thiazole-based heterocyclic compounds have demonstrated a broad range of pharmacological activities, including antimicrobial effects. mdpi.comresearchgate.net Derivatives of 2-aminothiazole (B372263), in particular, have been a focus of synthetic and biological studies to develop new agents against pathogenic microorganisms. scribd.commdpi.com

Derivatives of the 2-aminothiazole scaffold have shown notable antibacterial properties against a spectrum of pathogens. mdpi.com Studies on closely related compounds, such as 5-bromo-N-methyl-1,3-thiazol-2-amine, have demonstrated significant antimicrobial activity, with particular efficacy reported against Mycobacterium tuberculosis. Other research on focused libraries of 2-amino-5-alkylidene-thiazol-4-ones revealed modest to significant activity against Pseudomonas aeruginosa, Bacillus subtilis, and Staphylococcus aureus, although no activity was observed against Salmonella typhimurium and Escherichia coli. nih.gov

The antibacterial efficacy is highly dependent on the substituents attached to the thiazole (B1198619) core. nih.gov For instance, certain benzamide-linked 2-aminothiazole compounds have shown excellent antibacterial activity. mdpi.com Similarly, specific thiazolyl-thiourea derivatives bearing halogenated phenyl groups displayed promising efficacy toward staphylococcal species, with Minimum Inhibitory Concentration (MIC) values ranging from 4 to 16 μg/mL. mdpi.com Benzothiazole (B30560) derivatives have also been investigated, with some showing potent inhibition of DNA gyrase, an essential bacterial enzyme, and others exhibiting activity against S. aureus and E. coli. nih.govuop.edu.jo

| Compound Class | Bacterial Strain | Reported Activity (MIC) |

|---|---|---|

| Thiazolyl-thiourea derivatives | S. aureus | 4 - 16 µg/mL |

| Thiazolyl-thiourea derivatives | S. epidermidis | 4 - 16 µg/mL |

| 2-Amino-5-alkylidene-thiazol-4-ones | P. aeruginosa | Potent activity reported |

| 2-Amino-5-alkylidene-thiazol-4-ones | B. subtilis | Modest to significant activity |

| 2-Amino-5-alkylidene-thiazol-4-ones | S. aureus | Modest to significant activity |

| Benzothiazole derivatives | Enterococcus faecalis | 3.13 µM |

| Benzothiazole derivatives | P. aeruginosa | 31.25 mcg/ml |

The 2-aminothiazole framework is also a key component in compounds investigated for antifungal activity. scribd.commdpi.com Research has demonstrated that various substituted thiazoles possess activity against pathogenic fungi like Aspergillus niger and Candida albicans. researchgate.net For example, a series of 2-amino-4,5-diarylthiazole derivatives were synthesized and tested for their anti-Candida albicans activity. nih.gov One demethylated derivative, 5a8, exhibited an MIC80 value of 9 μM, which is comparable to the standard antifungal drug fluconazole. nih.gov

The mechanism of action for some antifungal thiazoles is believed to involve the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. mdpi.com Specifically, certain derivatives have been shown to inhibit the enzyme cytochrome P450 lanosterol (B1674476) 14α-demethylase, which is the same target as azole antifungals like fluconazole. mdpi.comnih.gov Studies on new 2-amino-5-chlorobenzothiazole (B1265905) derivatives also showed that some compounds possessed significant antifungal action against Candida glabrata and Aspergillus niger. uobaghdad.edu.iq

| Compound Class | Fungal Strain | Reported Activity (MIC) |

|---|---|---|

| 2-Amino-4,5-diarylthiazole derivative (5a8) | C. albicans | 9 µM (MIC80) |

| 2-Substituted aminothiazoles (General) | C. albicans | Good activity reported |

| 2-Substituted aminothiazoles (General) | A. niger | Good activity reported |

| 2-Amino-5-chlorobenzothiazole derivatives | C. glabrata | Good measurable activity |

| 2-Amino-5-chlorobenzothiazole derivatives | A. niger | Good measurable activity |

The thiazole scaffold is recognized for its potential in developing new antiviral agents. nih.gov A wide range of thiazole derivatives have been explored for their ability to inhibit various viruses, including influenza viruses, coronaviruses, herpes viruses, hepatitis B and C (HBV, HCV), and human immunodeficiency viruses (HIV). nih.govnih.gov

Research into novel aminothiazole derivatives has identified compounds with significant antiviral activity. nih.govmdpi.com For instance, a derivative bearing a 4-trifluoromethylphenyl substituent on the thiazole ring demonstrated significant activity against the influenza A/Puerto Rico/8/34 (H1N1) strain, with efficacy comparable to or greater than the licensed drugs oseltamivir (B103847) and amantadine. nih.govmdpi.com The development of new, safe, and effective antiviral drugs remains a critical area of research, and the thiazole heterocycle continues to be a promising lead structure for these efforts. nih.gov

Anticancer Research and Cytotoxic Effects

Thiazole derivatives are integral to a number of modern anticancer therapeutics and are a subject of continuous investigation for their antiproliferative properties. mdpi.commdpi.com The structural versatility of the thiazole ring allows for modifications that can lead to potent and selective cytotoxic agents. mdpi.comresearchgate.net

Numerous studies have documented the cytotoxic effects of 2-aminothiazole derivatives against a variety of human cancer cell lines. A compound closely related to the subject of this article, 5-bromo-N-methyl-1,3-thiazol-2-amine, has shown promising anticancer effects by inhibiting the growth of A549 (lung), HeLa (cervical), and HT29 (colon) cancer cells.

Other research has highlighted the potency of different substitution patterns. For example, a 1,3-thiazole analogue (compound 4) demonstrated potent antiproliferative activity against MCF-7 (breast cancer) and MDA-MB-231 (breast cancer) cells, with IC50 values of 5.73 µM and 12.15 µM, respectively. mdpi.comresearchgate.net Another study found that a bis-thiazole derivative (compound 5c) was highly potent against the HeLa cell line with an IC50 value of 0.6 nM. nih.govdntb.gov.ua The substitution of a bromo- group on a phenyl ring attached to the thiazole core has also been shown to significantly improve cytotoxic activity against MCF-7 and MDA-MB-231 cells. mdpi.com These findings underscore the potential of this chemical class as a source of new anticancer agents. mdpi.comnih.gov

| Compound Class/Derivative | Cancer Cell Line | Reported Activity (IC50) |

|---|---|---|

| 5-Bromo-N-methyl-1,3-thiazol-2-amine | A549 (Lung) | Potent activity reported |

| 5-Bromo-N-methyl-1,3-thiazol-2-amine | HeLa (Cervical) | Potent activity reported |

| 5-Bromo-N-methyl-1,3-thiazol-2-amine | HT29 (Colon) | Potent activity reported |

| 1,3-Thiazole analogue (Compound 4) | MCF-7 (Breast) | 5.73 µM |

| 1,3-Thiazole analogue (Compound 4) | MDA-MB-231 (Breast) | 12.15 µM |

| Phthalimide-thiazole derivative (5b) | MCF-7 (Breast) | 0.2 µM |

| Phthalimide-thiazole derivative (5k) | MDA-MB-468 (Breast) | 0.6 µM |

| Bis-thiazole derivative (5c) | HeLa (Cervical) | 0.6 nM |

| Bis-thiazole derivative (5f) | KF-28 (Ovarian) | 6 nM |

| Thiazole derivative (4c) | HepG2 (Liver) | 7.26 µM |

A primary mechanism through which many anticancer agents exert their effect is the induction of apoptosis, or programmed cell death. nih.govresearchgate.net Several studies have confirmed that thiazole derivatives can trigger this process in cancer cells. mdpi.comnih.gov For instance, the cytotoxic activity of certain phthalimide-thiazole derivatives on cancer cells has been linked to the activation of caspases, which are key executioner proteins in the apoptotic cascade. nih.gov

Further mechanistic studies on bis-thiazole derivatives revealed that they can induce mitochondrial-dependent apoptosis. nih.govdntb.gov.ua This pathway involves the upregulation of pro-apoptotic genes like Bax and Puma and the downregulation of anti-apoptotic genes such as Bcl-2. nih.govdntb.gov.ua Similarly, a novel benzothiazole derivative was found to induce apoptosis in colorectal cancer cells via the mitochondrial intrinsic pathway, which is associated with an increase in reactive oxygen species (ROS) and loss of mitochondrial membrane potential. researchgate.net Other active thiazole compounds have been shown to cause cell cycle arrest, increasing the population of cancer cells in the pre-G1 phase, which is indicative of apoptosis, and significantly increasing the percentage of cells in both early and late stages of apoptosis. mdpi.comresearchgate.net

Enzymatic Inhibition Studies

The thiazole nucleus is a key structural feature in numerous enzyme inhibitors. Research has demonstrated that derivatives of this scaffold can interact with a variety of enzymatic targets, leading to the modulation of key biological pathways.

Kinase Inhibition (e.g., Src Kinase, CDK9)

The 2-aminothiazole core is a well-established scaffold for the development of kinase inhibitors. Specifically, derivatives featuring a 4-(thiazol-5-yl)pyrimidine structure have been identified as highly potent and selective inhibitors of Cyclin-Dependent Kinase 9 (CDK9). nih.gov CDK9 plays a crucial role in the regulation of transcription, and its inhibition can selectively target survival proteins in cancer cells, thereby inducing apoptosis. nih.govacs.org

Research into the structure-activity relationship (SAR) of these compounds revealed that modifications at the C5-position of the pyrimidine (B1678525) ring or on the C4-thiazol moiety significantly influence potency and selectivity. nih.gov For instance, one of the most selective compounds developed, a 4-thiazol-2-anilinopyrimidine derivative, inhibits CDK9 with an IC50 value of 7 nM and demonstrates over 80-fold selectivity against CDK2. nih.govacs.org The design of 5-substituted-4-thiazolpyrimidines has been a strategic approach to enhance both the potency and selectivity for CDK9. nih.govacs.org

Urease Inhibition

Thiazole and benzothiazole derivatives have demonstrated significant potential as urease inhibitors. researchgate.netnih.gov Urease is an enzyme that catalyzes the hydrolysis of urea, and its inhibition is a key target in the treatment of diseases caused by ureolytic bacteria, such as Helicobacter pylori.

In one study, novel benzothiazole derivatives exhibited varied degrees of urease inhibitory potential, with IC50 values ranging from 6.01 ± 0.23 to 21.07 ± 0.77 μM, which were comparable or superior to the standard inhibitor thiourea (B124793) (IC50 = 11.58 ± 0.34 μM). researchgate.net Another series of amantadine-based N-aryl amino thiazoles also showed effective inhibition of the urease enzyme, highlighting the importance of the thiazole moiety for interacting with the enzyme's active site. nih.gov

| Compound Class | Reported IC50 Range (μM) | Standard Inhibitor | Standard IC50 (μM) |

|---|---|---|---|

| Benzothiazole Derivatives researchgate.net | 6.01 - 21.07 | Thiourea | 11.58 |

| Amantadine-based N-aryl amino thiazoles nih.gov | 32.76 - >100 | Thiourea | 32.76 |

Glycosidase Inhibition (α-glucosidase, α-amylase)

Inhibition of glycosidase enzymes, such as α-glucosidase and α-amylase, is a critical therapeutic strategy for managing type 2 diabetes mellitus by controlling postprandial hyperglycemia. nih.govnih.gov Thiazole-containing compounds have been investigated for this purpose, with many derivatives showing potent inhibitory activity. nih.govresearchgate.net

These enzymes are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides in the small intestine. nih.govmdpi.com By inhibiting their function, the rate of glucose absorption into the bloodstream is delayed. mdpi.com Studies on various thiazolidinone-based benzothiazole derivatives have reported excellent inhibitory activity against both α-amylase (IC50 range: 2.10 ± 0.70 to 37.50 ± 0.70 μM) and α-glucosidase (IC50 range: 3.20 ± 0.05 to 39.40 ± 0.80 μM). researchgate.net Notably, some of these compounds were found to be several folds more active than the standard drug, acarbose. researchgate.net

| Compound Class | Enzyme | Reported IC50 Range (μM) | Standard Drug | Standard IC50 (μM) |

|---|---|---|---|---|

| Thiazolidinone-based Benzothiazoles researchgate.net | α-Amylase | 2.10 - 37.50 | Acarbose | 9.10 |

| α-Glucosidase | 3.20 - 39.40 | 10.70 | ||

| Amantadine-based N-aryl amino thiazoles nih.gov | α-Amylase | 97.37 - 118.3 | Acarbose | 5.17 |

| α-Glucosidase | 38.73 - 98.65 | 1.21 |

Alkaline Phosphatase Inhibition

Alkaline phosphatases (ALPs) are a group of enzymes involved in various physiological processes, and their abnormal levels are associated with numerous diseases, including hepatic disorders and certain cancers. semanticscholar.orgnih.gov Thiazole derivatives have emerged as potent inhibitors of these enzymes. semanticscholar.orgtandfonline.com

Studies on quinolinyl-iminothiazolines and pyrazolo-oxothiazolidines have demonstrated significant ALP inhibitory potential. For example, one (E)-N-(4-(4-bromophenyl)-3-(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide derivative exhibited an IC50 value of 0.337 ± 0.015 µM, which was substantially more potent than the reference compound KH2PO4 (IC50 = 5.245 ± 0.477 µM). tandfonline.com Similarly, a pyrazolo-oxothiazolidine derivative was found to be a highly potent inhibitor with an IC50 of 0.045 ± 0.004 μM, over 100-fold more active than the standard. nih.gov Kinetic analyses often reveal a non-competitive mode of inhibition for these compounds. nih.govtandfonline.com

Anti-inflammatory Effects

The thiazole scaffold is a core component of various compounds with recognized anti-inflammatory properties. tandfonline.com These agents often function by interrupting the synthesis or action of inflammatory mediators. tandfonline.com For instance, Darbufelone, a dual inhibitor of the COX and LOX pathways, features a thiazole-related molecular scaffold. tandfonline.com

Research has led to the design of novel 4-benzyl-1,3-thiazole derivatives as anti-inflammatory agents. These compounds are developed using an analogue-based approach, often taking cues from established dual COX/LOX inhibitors. tandfonline.com The substitution pattern on the thiazole ring is critical for biological activity, with modifications at the second position of the scaffold being a key area of study to optimize efficacy and metabolic stability. tandfonline.com

Antioxidant Activity and Radical Scavenging

Many chronic diseases are linked to oxidative stress caused by an imbalance of reactive oxygen species (ROS). nih.gov Thiazole derivatives, particularly those incorporating phenolic or polyphenolic moieties, have been synthesized and evaluated for their antioxidant and radical scavenging capabilities. nih.govsemanticscholar.org

The antioxidant potential of these compounds is typically assessed using various in vitro assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis-3-ethylbenzothiazoline-6-sulfonic acid) radical scavenging tests. nih.govresearchgate.net In these assays, the ability of a compound to donate a hydrogen atom or an electron to neutralize the free radical is measured. mdpi.com Studies on novel N-methyl substituted thiazole-derived polyphenolic compounds have shown that some derivatives exhibit significantly enhanced antioxidant activity compared to established standards like ascorbic acid and Trolox. nih.gov The results often indicate that the catechol moiety is a primary contributor to the antioxidant profile. nih.gov

| Compound Class | Assay | Reported Activity (IC50 Range) | Standard | Standard Activity (IC50) |

|---|---|---|---|---|

| N-methyl substituted thiazolyl-polyphenols nih.gov | DPPH | Potent activity noted | Ascorbic Acid | -- |

| ABTS | Enhanced activity noted | Trolox | -- | |

| Amantadine-based N-aryl amino thiazoles nih.gov | DPPH | 19.19 - >157 µM | Ascorbic Acid | 0.892 µM |

| 4-thiomethyl-functionalised 1,3-thiazoles researchgate.net | DPPH | 191 - 417 µM | Ascorbic Acid | 29 µM |

Receptor Binding and Modulation

The interaction of 5-bromo-N,4-dimethyl-1,3-thiazol-2-amine and related thiazole derivatives with various biological receptors is a key area of research to elucidate their therapeutic potential. Studies have primarily focused on their roles as ligands for estrogen receptors and as antagonists for adenosine (B11128) receptors.

Thiazole scaffolds are recognized for their potential to interact with cellular pathways, and their role as selective anticancer agents is an area of active exploration. rjeid.com The development of breast cancer, in particular, is significantly influenced by estrogen receptors (ERs). rjeid.com In this context, derivatives of the core 4-phenylthiazol-2-amine structure have been synthesized and assessed for their capacity to bind to the ER-α protein target through in-silico studies. rjeid.com Molecular docking analyses have shown that these compounds can fit within the active site of the protein, occupying the same hydrophobic pocket as the standard drug tamoxifen (B1202), with some derivatives showing a better docking score than tamoxifen itself. rjeid.com This suggests that the thiazol-2-amine framework is a promising scaffold for developing ligands that modulate estrogen receptor activity.

Adenosine receptors (ARs), which are G protein-coupled receptors, are divided into four subtypes: A₁, A₂ₐ, A₂ₑ, and A₃. nih.gov The A₃ adenosine receptor (A₃AR) is a therapeutic target for conditions such as pain, inflammation, and ischemia. nih.govacs.org Research into the structure-activity relationship of various N-(4-aryl-5-(pyridin-4-yl)thiazol-2-yl)nicotinamides has identified them as selective A₃AR antagonists. nih.govacs.org For instance, the compound DPTN (N-[4-(3,5-dimethylphenyl)-5-(4-pyridyl)-1,3-thiazol-2-yl]nicotinamide) was found to be a selective A₃AR antagonist across different species. nih.gov Molecular docking studies predict that this class of compounds binds to the orthosteric site of the receptor. nih.govacs.org

The binding affinities of a representative thiazole-based A₃AR antagonist are presented in the table below, demonstrating its high affinity for the human A₃AR.

| Receptor Species | Binding Affinity (Kd, nM) |

| Human | 0.55 |

| Mouse | 3.74 |

| Rat | 2.80 |

| Data for a representative N-(4-aryl-5-(pyridin-4-yl)thiazol-2-yl)nicotinamide derivative. acs.org |

DNA Interaction Studies

The thiazole moiety is a component of many compounds investigated for their interaction with DNA. nih.gov Certain 1,3,4-thiadiazol-2-amine derivatives have been shown to be avid binders to DNA, with interactions potentially occurring through intercalation and groove binding. researchgate.net Spectroscopic studies, including absorption and fluorescence spectroscopy, have been employed to confirm these binding interactions. researchgate.net

Furthermore, some thiazole-based compounds have been identified as inhibitors of DNA gyrase, an essential bacterial enzyme, indicating a specific mode of DNA interaction. als-journal.com Studies on 2-aryl-N-(4-morpholinophenyl)thiazol-4-amines revealed potent DNA gyrase inhibitory activity, with some compounds showing better activity than the standard ciprofloxacin. als-journal.com Molecular docking simulations supported these findings, indicating a similar binding pattern at the active site of DNA gyrase. als-journal.com Gel electrophoresis studies have also demonstrated that some prepared thiadiazole compounds are capable of cleaving pUC18 DNA in the presence of an oxidant like H₂O₂. researchgate.net

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of thiazole derivatives. These studies analyze how chemical modifications, such as the substitution of bromine atoms or alkyl groups, affect the compound's interaction with biological targets.

The presence and position of a bromine atom on the thiazole or an associated phenyl ring can significantly influence the compound's biological profile. In some heterocyclic compounds, the bromine atom is noted to enhance biological activity and binding properties. evitachem.com For a series of 2-aminothiazole derivatives, the position of bromo-substitution on an attached phenyl ring was shown to affect activity, with the order of potency being para > meta > ortho. nih.gov

In the context of DNA gyrase inhibitors, a 4,5-dibromopyrrole moiety attached to a thiazole structure was found to be crucial for potent inhibition of E. coli DNA gyrase. helsinki.fi The lipophilicity and electronic effects conferred by the bromine atom can be critical for molecular interactions. For example, compared to non-brominated analogs, bromo-thiadiazole derivatives may exhibit higher lipophilicity and are utilized for specific chemical reactions like cross-coupling. The synthesis of compounds like 4-Bromo-N-(thiazol-2-yl)benzenesulfonamide highlights the integration of bromine into the thiazole scaffold for developing new biologically active agents. nih.gov

| Compound/Series | Effect of Bromine Substitution | Biological Target/Activity |

| 2-aminothiazole derivatives | Positional substitution on phenyl ring impacts activity (para > meta > ortho) nih.gov | General biological activity |

| 4,5-dibromopyrrolamide-thiazoles | Dibromo substitution is crucial for potent inhibition helsinki.fi | E. coli DNA gyrase |

| 3-Bromo-1,2,4-thiadiazol-5-amine | Higher lipophilicity compared to non-brominated analog | Chemical reactivity |

| 5-bromo-thiophene-carboxamide derivative | Bromine atom enhances biological activity and binding evitachem.com | General biological activity |

Alkyl groups, such as the methyl groups in this compound, play a significant role in modulating biological activity. The size, position, and nature of these substituents can affect the compound's physicochemical properties and its fit within a biological target.

For one series of thiazole-based DNA gyrase inhibitors, the inhibitory activity was observed to improve as the size of the alkyl group increased. als-journal.com In another study on 1,3-thiazole derivatives, N-methylation had opposing effects depending on the base molecule; it reduced activity in an amine derivative while being necessary for the inhibitory activity of a related amide against butyrylcholinesterase (BChE). academie-sciences.fr This highlights that the influence of alkyl substituents is highly context-dependent. Quantitative structure-activity relationship (QSAR) analyses on amino acid-conjugated 2-amino-arylthiazoles have also been performed to correlate physicochemical parameters, influenced by substituents, with antifungal activity. researchgate.net

| Compound Series | Influence of Alkyl Group | Biological Target/Activity |

| 2-alkypyridin-4-yl thiazole derivatives | Activity improves with increasing alkyl group size als-journal.com | DNA gyrase inhibition |

| 1,3-thiazole amine derivatives | N-methylation drastically reduced activity academie-sciences.fr | Butyrylcholinesterase (BChE) inhibition |

| 1,3-thiazole amide derivatives | N-methylation was essential for activity academie-sciences.fr | Butyrylcholinesterase (BChE) inhibition |

Role of the Thiazole Ring in Pharmacological Profiles

The thiazole ring is a fundamental five-membered heterocyclic scaffold containing sulfur and nitrogen atoms at positions 1 and 3, respectively. analis.com.my This structural motif is considered a "privileged structure" in medicinal chemistry due to its prevalence in a multitude of pharmacologically important molecules, including more than 18 drugs approved by the FDA. nih.govbohrium.com The unique electronic and structural features of the thiazole ring make it a versatile pharmacophore capable of engaging in various interactions with biological targets. nih.gov

The biological significance of the thiazole nucleus is attributed to several key factors:

Hydrogen Bonding: The nitrogen atom in the ring can act as a hydrogen bond acceptor, a critical interaction for binding to enzymes and receptors.

Coordination: The presence of both nitrogen and sulfur heteroatoms allows for potential coordination with metal ions within the active sites of metalloenzymes. analis.com.my

Aromaticity: The aromatic nature of the ring provides a rigid, planar scaffold that can be strategically decorated with various substituents at positions 2, 4, and 5. analis.com.my This allows for the precise orientation of functional groups to optimize interactions with specific biological targets.

Modulation of Properties: Substituents on the thiazole ring can be modified to fine-tune the molecule's physicochemical properties, such as lipophilicity and electronic distribution, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

The versatility of the thiazole scaffold has led to the development of derivatives with a wide spectrum of therapeutic applications. The modification of substituents at different positions on the ring has generated new molecules with enhanced potencies against various diseases. analis.com.myresearchgate.net Thiazole derivatives have been reported to exhibit a broad range of biological activities, as summarized in the table below.

| Pharmacological Activity | Description and Findings |

|---|

Conformational Effects on Bioactivity

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and conformational flexibility. For thiazole derivatives, including this compound, the spatial arrangement of the core ring and its substituents dictates the efficacy of interaction with biological macromolecules.

The thiazole ring provides a rigid, planar core, which serves as an anchor for its substituents. The bioactivity is then modulated by the conformation and orientation of these appended functional groups. Key conformational factors include:

Rotational Isomerism: The single bonds connecting substituents to the thiazole ring allow for rotation. The preferred rotational conformation (e.g., of the N-dimethylamino group) can significantly impact how the molecule fits into the binding site of a target protein. An unfavorable conformation can lead to steric clashes and a reduction in binding affinity.

Steric Hindrance: The size and position of substituents play a critical role. In a study of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors, the introduction of a methyl group at the nitrogen of the 2-aminothiazole moiety led to reduced antiproliferative activity compared to the non-methylated analogue. nih.gov This suggests that the added bulk may cause a steric clash within the colchicine (B1669291) binding site of tubulin, hindering optimal binding.

Geometric Isomerism: In related heterocyclic systems like 5-ene-4-thiazolidinones, the geometric configuration (Z vs. E isomers) around the exocyclic double bond at the 5-position has a profound influence on the observed pharmacological effects. nih.govnih.gov This highlights the principle that the precise spatial orientation of substituents on the heterocyclic core is a critical determinant of bioactivity. Although this compound lacks such a double bond, this principle underscores the importance of the fixed spatial relationship between the C5-bromo and C4-methyl groups for its specific pharmacological profile.

The interplay between the rigid thiazole scaffold and the flexible substituent conformations ultimately defines the molecule's pharmacophore and its ability to engage in productive interactions with its biological target.

| Conformational Factor | Observed Impact on Bioactivity of Thiazole Derivatives |

|---|

Applications in Organic Synthesis and Materials Science

Precursors for Complex Chemical Structures

The presence of a bromine atom at the 5-position of the thiazole (B1198619) ring in 5-bromo-N,4-dimethyl-1,3-thiazol-2-amine makes it an excellent precursor for the synthesis of more complex molecules. This bromine atom can be readily displaced or participate in various coupling reactions, allowing for the introduction of new functional groups and the construction of larger molecular frameworks. Thiazoles, in general, are crucial components in medicinal chemistry and drug discovery due to their presence in a wide variety of biologically active compounds. researchgate.net

A closely related compound, 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one, is utilized as a starting material in the synthesis of di-, tri-, and tetrathiazole moieties. nih.gov This highlights the utility of the bromo-thiazole scaffold in building elaborate heterocyclic systems. The synthesis of such complex structures is often aimed at discovering new therapeutic agents with potential applications as anticancer, antibacterial, or antifungal drugs. nih.govnih.gov The N,4-dimethyl-1,3-thiazol-2-amine core provides a stable platform upon which molecular complexity can be built, with the bromine atom acting as a key handle for synthetic transformations.

The general strategy involves the reaction of the bromo-thiazole derivative with various nucleophiles or coupling partners to forge new carbon-carbon or carbon-heteroatom bonds. This approach has been successfully employed to create libraries of novel compounds for biological screening. nih.gov

Development of Dyes and Polymers

Thiazole derivatives are integral to the development of advanced materials, including dyes and polymers for specialized applications. The amino group on the thiazole ring can be diazotized and coupled with various aromatic compounds to produce a range of azo dyes. kashanu.ac.irrsc.orgnih.govresearchgate.net Azo dyes containing heterocyclic rings, such as thiazole, often exhibit unique photophysical properties, making them suitable for various applications, including textiles and imaging. The synthesis of these dyes typically involves the reaction of a primary aromatic amine with a diazotizing agent, followed by coupling with an electron-rich aromatic compound. kashanu.ac.ir

In the realm of polymer science, thiazole-containing polymers have emerged as promising materials for organic solar cells. aau.dknankai.edu.cn These polymers often function as the donor material in the active layer of a photovoltaic device. The inclusion of the electron-rich thiazole unit in the polymer backbone can influence the material's electronic properties, such as its bandgap and charge carrier mobility. nankai.edu.cn For instance, copolymers incorporating thiazolothiazole, a fused thiazole system, have been synthesized and investigated for their performance in polymer solar cells. researchgate.netdntb.gov.uaresearchgate.net The general approach involves the copolymerization of a thiazole-containing monomer with other aromatic units to create a conjugated polymer with desirable optoelectronic properties.

Corrosion Inhibition Studies

Thiazole derivatives have been extensively studied for their ability to inhibit the corrosion of various metals and alloys, particularly in acidic environments. scispace.comsemanticscholar.org The effectiveness of these compounds as corrosion inhibitors is attributed to the presence of heteroatoms (nitrogen and sulfur) and the aromatic ring, which can adsorb onto the metal surface and form a protective layer. scispace.comnih.govbohrium.com This adsorbed layer acts as a barrier, preventing the corrosive medium from reaching the metal surface. nih.gov

The mechanism of inhibition often involves both physical and chemical adsorption. icrc.ac.irmdpi.com The efficiency of corrosion inhibition by thiazole derivatives generally increases with their concentration in the corrosive medium. nih.govbohrium.com Studies on various thiazole derivatives have demonstrated high inhibition efficiencies for mild steel in hydrochloric acid solutions. icrc.ac.irresearchgate.netdntb.gov.ua

While specific data for this compound is not extensively available, the general behavior of similar thiazole compounds provides strong evidence for its potential as a corrosion inhibitor. The following table presents representative data for the corrosion inhibition of mild steel by a thiazole derivative in a 1 M HCl solution, as determined by the weight loss method.

Table 1: Corrosion Inhibition Efficiency of a Thiazole Derivative on Mild Steel in 1 M HCl

| Inhibitor Concentration (mM) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |

|---|---|---|

| 0 | 24.25 | - |

| 0.1 | 12.42 | 48.9 |

| 0.2 | 9.78 | 59.7 |

| 0.3 | 8.12 | 66.5 |

| 0.4 | 7.23 | 70.2 |

| 0.5 | 6.86 | 71.7 |

Data is representative of thiazole derivatives and is based on findings for 4-benzyl-1-(4-oxo-4-phenylbutanoyl)thiosemicarbazide. mdpi.com

The adsorption of these inhibitors on the metal surface typically follows the Langmuir adsorption isotherm. bohrium.comicrc.ac.ir The presence of the bromine atom and methyl groups on the this compound molecule could further influence its adsorption characteristics and, consequently, its inhibition efficiency.

Patent Landscape and Intellectual Property

Synthetic Routes in Patent Literature

A comprehensive search of the patent literature did not yield specific patents detailing the synthetic routes for the target compound, 5-bromo-N,4-dimethyl-1,3-thiazol-2-amine. While numerous patents disclose methods for the synthesis of structurally related thiazole (B1198619) derivatives, none explicitly describe the preparation of this specific molecule. The available patent documents focus on analogous compounds, highlighting various strategies for thiazole ring formation and substitution.

For instance, patent literature describes the synthesis of other 2-amino-5-bromothiazoles, which typically involves the bromination of a 2-aminothiazole (B372263) precursor. However, a patented route for the direct synthesis or subsequent N,4-dimethylation to achieve this compound is not detailed in the reviewed documents.

Therefore, a data table of patented synthetic routes for this compound cannot be constructed at this time due to the absence of this information in the public patent domain. Further investigation of scientific literature beyond patents may be necessary to identify synthetic methods for this compound.

Future Directions and Research Opportunities

Exploration of Novel Derivatizations for Enhanced Bioactivity

A primary avenue for future research lies in the systematic derivatization of the 5-bromo-N,4-dimethyl-1,3-thiazol-2-amine scaffold. The goal is to synthesize novel analogues with improved potency, selectivity, and pharmacokinetic properties. Research on related N,4-diaryl-1,3-thiazole-2-amines has shown that modifications at these positions can significantly impact bioactivity. nih.gov

Key strategies for derivatization could include:

Modification of the N-substituent: Replacing the N,4-dimethyl configuration with other alkyl or aryl groups could alter the compound's interaction with target proteins. Studies on similar structures have shown that introducing groups like 2,4-dimethoxyphenyl at the N-position can lead to potent antiproliferative activity. nih.gov

Substitution at the 4-position: While the current structure has a methyl group, introducing various substituted aryl rings at this position has proven to be a successful strategy for other thiazole (B1198619) derivatives in developing tubulin inhibitors. nih.gov

Replacement of the 5-bromo substituent: The bromine atom can be replaced with other halogens or functional groups to modulate the electronic properties and binding capabilities of the molecule. Halogen substitutions on thiazole rings have been shown to influence anticancer efficacy.

These synthetic efforts aim to establish a clear structure-activity relationship (SAR), providing insights into which functional groups are critical for biological effects.

Table 1: Examples of Bioactivity in Substituted Thiazole Derivatives

| Thiazole Derivative Class | Substitutions | Observed Bioactivity |

| N,4-diaryl-1,3-thiazole-2-amines | N-(2,4-dimethoxyphenyl), 4-(4-methoxyphenyl) | Potent antiproliferative activity, tubulin polymerization inhibition. nih.gov |

| Isatin-incorporated thiazolyl hydrazines | 5-bromoisatin and 5-nitroisatin (B147319) moieties | Antibacterial and antimalarial activity. nanobioletters.com |

| 2-amino-thiazole analogues | N-protected amino acids | Antibacterial activity, particularly against Staphylococcus aureus. ijcce.ac.ir |

| Thiazole-based chalcones | Phenyl ring with hydroxy and nitro groups | Antimicrobial activity. mdpi.com |

Advanced Mechanistic Elucidation of Biological Interactions

While thiazole derivatives are known to interact with a wide range of biological targets, the specific mechanisms of action for this compound remain to be fully elucidated. researchgate.net Future research must focus on identifying its precise molecular targets and understanding the biochemical pathways it modulates.

For instance, a series of N,4-diaryl-1,3-thiazole-2-amines were found to act as tubulin inhibitors, arresting the cell cycle at the G2/M phase. nih.gov Future studies on this compound could investigate similar effects. Methodologies for this could include:

Tubulin Polymerization Assays: To determine if the compound directly interferes with the assembly of microtubules. nih.gov

Immunostaining and Cell Cycle Analysis: To visualize the compound's effect on the cellular microtubule network and its impact on cell division. nih.gov

Enzyme Inhibition Assays: To screen the compound against a panel of kinases and other enzymes known to be involved in disease pathways, as thiazole derivatives are known enzyme inhibitors. smolecule.com

Unraveling the mechanism of action is crucial for predicting potential therapeutic applications and understanding any potential for off-target effects.

Integration of Computational and Experimental Methodologies

The synergy between computational modeling and experimental synthesis is a powerful tool in modern drug discovery. Future research on this compound and its derivatives should leverage this integration to accelerate the development process.

Molecular docking studies can provide valuable insights into how these compounds might bind to the active sites of potential protein targets. For example, docking simulations of N,4-diaryl-1,3-thiazole-2-amines suggested they could bind to the colchicine (B1669291) binding site of tubulin, a hypothesis that was subsequently supported by experimental data. nih.gov Similarly, docking has been used to support the antibacterial potential of isatin-incorporated thiazoles by showing favorable interactions with tyrosyl-tRNA synthetase. nanobioletters.com

A proposed workflow would involve:

In Silico Screening: Using molecular docking and dynamics simulations to predict the binding affinity of a virtual library of this compound derivatives against known therapeutic targets. nih.govmdpi.com

Prioritized Synthesis: Synthesizing the most promising candidates identified through computational analysis.

Experimental Validation: Testing the synthesized compounds in relevant in vitro biological assays to confirm their activity and validate the computational models.

This iterative cycle of prediction, synthesis, and testing can streamline the optimization of lead compounds, saving time and resources.

Potential in Targeted Therapeutic Development

Given the broad spectrum of biological activities associated with the thiazole scaffold, this compound holds potential for development in several therapeutic areas. researchgate.netanalis.com.my Future research should aim to focus these broad possibilities into targeted drug development programs.

Anticancer Agents: Building on findings that similar thiazole derivatives act as potent tubulin inhibitors, a focused effort could be made to develop this compound as an antimitotic agent for cancer therapy. nih.govmdpi.com

Antimicrobial Agents: The thiazole nucleus is a core component of many antimicrobial drugs. nih.govnih.gov Derivatives of this compound could be evaluated for their efficacy against a range of pathogens, including drug-resistant bacteria and fungi. nanobioletters.commdpi.com The demonstrated activity of some thiazoles against Mycobacterium tuberculosis suggests a potential application in developing new anti-tubercular agents.

Anti-inflammatory Agents: Certain thiazole-containing compounds have shown the ability to modulate inflammatory pathways. researchgate.net Further investigation could explore the potential of this compound as a novel anti-inflammatory drug.

By focusing on specific disease targets and employing a combination of advanced synthesis, mechanistic studies, and computational design, the therapeutic potential of this compound can be systematically explored and potentially realized.

Q & A

Q. What are the optimized synthetic routes for 5-bromo-N,4-dimethyl-1,3-thiazol-2-amine, and how do reaction conditions influence yield and purity?

The compound is synthesized via the Hantzsch thiazole synthesis , involving cyclization of α-haloketones with thioamides. Key reagents include 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one, ethanol/methanol as solvents, and heating (60–80°C) to promote cyclization . Substitution reactions (e.g., bromine replacement) require nucleophilic agents like amines or thiols, with yields optimized using sodium borohydride or lithium aluminum hydride as reducing agents .

Q. How is the structural characterization of this compound performed, and what analytical techniques are critical for validation?

X-ray crystallography resolves the thiazole ring’s substitution pattern (e.g., bromine at C5, methyl at C4, and N-methylamine at C2). Complementary techniques include:

Q. What are the primary biological targets of this compound, and how is its activity assessed in vitro?

The compound modulates enzymes (e.g., PFOR in anaerobic organisms) and receptors via its thiazole core and bromine substituent. Radioligand binding assays quantify affinity for targets like kinase enzymes, while cell-based functional assays (e.g., antiproliferative screens in cancer cell lines) measure IC values. For antimicrobial activity, MIC assays against E. coli or S. aureus are standard .

Advanced Research Questions

Q. How do computational studies (e.g., DFT, molecular docking) explain the reactivity and target interactions of this compound?

Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic substitution sites, while molecular docking (using AutoDock Vina) models binding poses in enzyme active sites. For example, the bromine atom’s electronegativity enhances halogen bonding with catalytic residues in kinases .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Discrepancies often arise from assay conditions (e.g., pH, solvent polarity) or cell line variability. Meta-analysis of IC values with standardized protocols (e.g., NIH/NCATS guidelines) minimizes variability. For instance, solubility issues in aqueous buffers can be mitigated using DMSO co-solvents (<1% v/v) .

Q. How does the substitution pattern of the thiazole ring influence structure-activity relationships (SAR) in drug discovery?

Comparative SAR studies show:

- Bromine at C5 : Enhances electrophilicity for covalent inhibitor design (e.g., targeting cysteine residues).

- N-Methylamine at C2 : Improves solubility and bioavailability compared to unsubstituted analogs.

- Methyl at C4 : Steric effects reduce off-target binding in kinase inhibitors .

Q. What are the challenges in scaling up synthesis for preclinical studies, and how are they addressed?

Scaling from milligram to gram quantities requires optimizing continuous flow reactors to maintain yield (>80%) and purity (>95%). Key parameters include:

- Residence time control (2–5 min) to prevent byproduct formation.

- Solvent recycling (e.g., ethanol) to reduce waste .

Methodological Considerations

Q. How is the compound’s stability assessed under varying storage conditions?

Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring reveal degradation products. Lyophilization or storage under inert gas (N) extends shelf life by preventing bromine displacement via hydrolysis .

Q. What advanced techniques validate its mechanism of action in complex biological systems?

- CRISPR-Cas9 knockout models : Confirm target specificity by comparing activity in wild-type vs. gene-edited cell lines.

- Metabolomics : LC-MS profiles identify pathway disruptions (e.g., glycolysis inhibition in cancer cells) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.